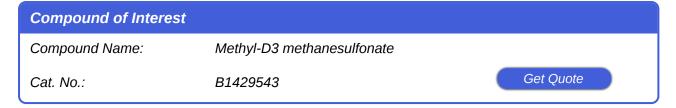


Methyl-D3 Methanesulfonate: A Technical Guide to Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Methyl-D3-methanesulfonate. It is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory guidelines. The toxicological data presented here is primarily for the non-deuterated analogue, Methyl Methanesulfonate (MMS), and should be considered indicative of the potential hazards of its deuterated counterpart.

Introduction

Methyl-D3-methanesulfonate (CAS No. 91419-94-2) is a deuterated isotopologue of methyl methanesulfonate (MMS), a potent alkylating agent. Due to its ability to introduce a trideuteromethyl group onto nucleophilic substrates, it finds application in various research settings, including as an internal standard in mass spectrometry-based studies.[1][2] Like its non-deuterated counterpart, Methyl-D3-methanesulfonate is expected to be a hazardous compound with significant genotoxic, mutagenic, and carcinogenic potential.[3][4] This guide provides an in-depth overview of its safety, handling, and emergency procedures.

Hazard Identification and Classification

Methyl-D3-methanesulfonate should be handled as a substance with high acute and chronic toxicity. While specific GHS classification for the deuterated compound is not readily available, the classification for Methyl Methanesulfonate (MMS) serves as a critical reference.



GHS Classification (for Methyl Methanesulfonate):

- Acute Toxicity, Oral (Category 3)[5]
- Skin Irritation (Category 2)[3]
- Serious Eye Irritation (Category 2A)[3]
- Skin Sensitisation (Category 1)
- Germ Cell Mutagenicity (Category 1B)[3]
- Carcinogenicity (Category 1B/2A)[3][6]
- Reproductive Toxicity (Category 2)[3]
- Specific Target Organ Toxicity Repeated Exposure (Category 2)
- Hazardous to the Aquatic Environment, Chronic Hazard (Category 2)

Signal Word: Danger

Hazard Statements:

- H301: Toxic if swallowed.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H340: May cause genetic defects.
- H350: May cause cancer.
- H361: Suspected of damaging fertility or the unborn child.
- H373: May cause damage to organs through prolonged or repeated exposure.



H411: Toxic to aquatic life with long lasting effects.

Quantitative Toxicity Data (for Methyl Methanesulfonate)

The following tables summarize the available quantitative toxicity data for the non-deuterated analogue, Methyl Methanesulfonate (MMS). This data should be used as a conservative estimate for the toxicity of Methyl-D3-methanesulfonate.

Acute Toxicity	Species	Route	Value	Reference
LD50	Rat	Oral	225 mg/kg	[7][8][9]
LD50	Mouse	Oral	290 mg/kg	[6][7]
LD50	Rat	Intraperitoneal	140 mg/kg	[8]
LC50	Rat	Inhalation	22.58 mg/L (4h)	[10]

Carcinogenicity Classification	Organization	Classification	Reference
IARC	International Agency for Research on Cancer	Group 2A: Probably carcinogenic to humans	[3][6]
NTP	National Toxicology Program	Reasonably anticipated to be a human carcinogen	[3]
California Proposition 65	State of California	Known to cause cancer	[3][6]

Experimental Protocols for Genotoxicity Assessment

The genotoxicity of alkylating agents like Methyl-D3-methanesulfonate is a primary concern. Standardized assays, such as those outlined by the Organisation for Economic Co-operation



and Development (OECD), are employed to evaluate the mutagenic potential of chemical substances.[11][12][13] Below are overviews of key experimental protocols.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

Methodology Outline:

- Strains: Select at least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or one strain of E. coli (e.g., WP2 uvrA).
- Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
- Exposure: Expose the bacterial strains to a range of concentrations of Methyl-D3-methanesulfonate.
- Plating: Plate the treated bacteria on a minimal medium.
- Incubation: Incubate the plates for 48-72 hours.
- Scoring: Count the number of revertant colonies and compare it to the number in the negative (solvent) control. A substance is considered mutagenic if it produces a dosedependent increase in revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

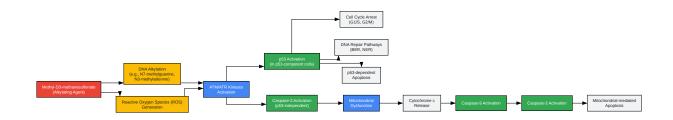


Methodology Outline:

- Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
- Metabolic Activation: As with the Ames test, perform the assay with and without a metabolic activation system (S9 fraction).
- Exposure: Treat the cells with at least three concentrations of Methyl-D3-methanesulfonate.
- Harvest and Staining: After an appropriate treatment and recovery period, harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).
- Analysis: Using a microscope, score the frequency of micronucleated cells in the treated and control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Signaling Pathways of Toxicity

Methyl methanesulfonate (MMS) is a well-characterized genotoxic agent that induces DNA damage, primarily through methylation of purine bases. This damage triggers complex cellular signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.



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Caption: MMS-induced DNA damage response pathways.

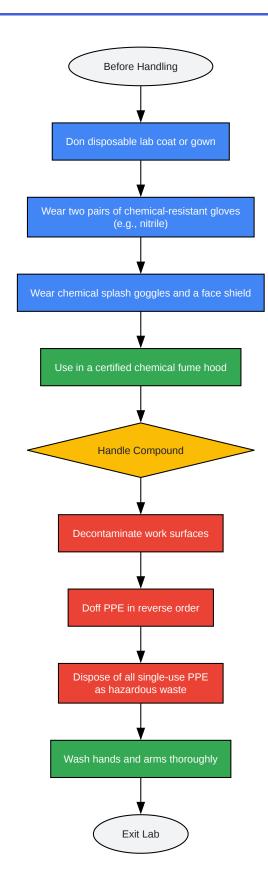
Safe Handling and Storage

Due to its presumed high toxicity, strict adherence to safety protocols is mandatory when handling Methyl-D3-methanesulfonate.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required for any work involving this compound.





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Caption: Personal Protective Equipment (PPE) workflow.



Engineering Controls

- Ventilation: All work with Methyl-D3-methanesulfonate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]
- Designated Area: Establish a designated area for working with this compound. Clearly label the area and restrict access.[16][17]

Storage

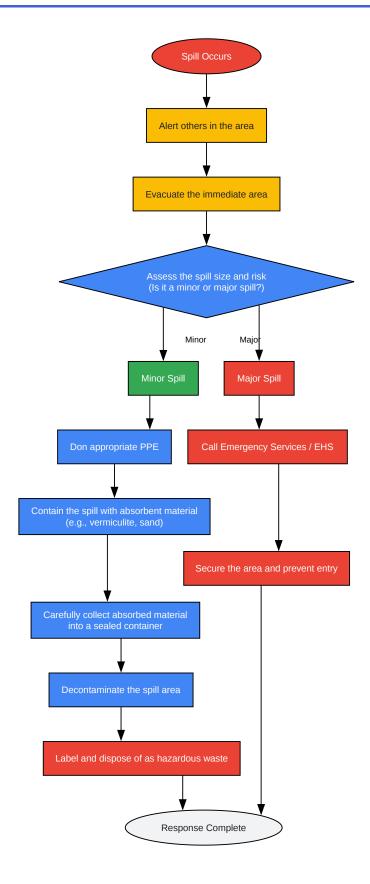
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]
- Keep away from strong oxidizing agents, strong acids, and strong bases.
- Store in a locked cabinet or other secure location accessible only to authorized personnel.[5]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving Methyl-D3-methanesulfonate.

Spills





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Caption: Emergency spill response workflow.



Exposure

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][19]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
 [6] Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with Methyl-D3-methanesulfonate, including empty containers, disposable PPE, and spill cleanup materials, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][16] Do not dispose of this chemical down the drain.[9]

Conclusion

Methyl-D3-methanesulfonate is a valuable research tool, but its handling demands the utmost caution due to its presumed genotoxic, mutagenic, and carcinogenic properties, which are inferred from its non-deuterated analogue, MMS. A thorough understanding of its hazards, the implementation of stringent safety protocols, and preparedness for emergency situations are essential for the protection of laboratory personnel and the environment. Always prioritize safety and consult relevant safety data sheets and institutional guidelines before commencing any work with this compound.

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